6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with two fluorine atoms at the 6,6 positions, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, and a carboxylic acid moiety at position 1. This structure combines rigidity from the bicyclic framework with functional groups that enhance metabolic stability and modulate physicochemical properties. The Boc group is commonly used in medicinal chemistry to protect amines during synthesis, while the fluorine atoms increase electronegativity and improve bioavailability .
Synthetic routes often involve multi-step processes, such as Boc protection of the amine, fluorination at the 6,6 positions, and hydrolysis of ester intermediates to yield the carboxylic acid .
Properties
IUPAC Name |
6,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO4/c1-9(2,3)18-8(17)14-4-6-10(5-14,7(15)16)11(6,12)13/h6H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKHHRLXFHKZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(C2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344681-54-3 | |
| Record name | 3-[(tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cell proliferation, cytotoxicity, and mechanisms of action based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H17F2NO4
- Molecular Weight : 277.26 g/mol
Biological Activity Overview
Recent studies have highlighted the compound's potential as a cytostatic agent , particularly in inhibiting the growth of various cancer cell lines. The following sections detail specific findings related to its biological activity.
Cell Proliferation Inhibition
Research has demonstrated that this compound exhibits significant cytostatic effects on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Human erythromyelosis leukemia) | 15.7 | Inhibition of S-phase transition |
| 3T3-SV40 (Transformed mouse fibroblast) | 19.9 | Induction of G0/G1 arrest |
The compound was shown to reduce the proportion of cells in the S phase significantly, indicating a blockade in cell cycle progression which is crucial for cancer treatment strategies .
Cytotoxic Effects
In studies involving transformed cell lines, the compound caused a notable increase in cell death rates compared to control groups. The cytotoxicity was attributed to the disruption of actin filaments and stress fibers within the cells:
- Mechanism : The compound induced morphological changes leading to disassembly of actin stress fibers, which is critical for maintaining cell shape and motility .
Mechanistic Insights
The biological activity of this compound appears to be linked to its interaction with cellular signaling pathways:
- Notch Pathway Inhibition : The compound has been identified as a potential inhibitor of the Notch signaling pathway, which plays a vital role in cell differentiation and proliferation .
- Histone Deacetylase Inhibition : It may also function as a histone deacetylase inhibitor, impacting gene expression related to cell cycle regulation and apoptosis .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
Study 1: Inhibition of K562 Cell Growth
In a controlled experiment, K562 cells treated with varying concentrations of the compound showed a dose-dependent reduction in proliferation rates, with an IC50 value established at approximately 15.7 µM.
Study 2: Effects on 3T3-SV40 Cells
In another study, treatment with the compound resulted in significant alterations in cell cycle distribution, with increased retention in G0/G1 phase and reduced entry into S-phase compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a mu-opioid receptor antagonist , which can be beneficial in pain management and addiction therapies. Research indicates that derivatives of azabicyclo compounds exhibit significant affinity towards opioid receptors, which are crucial targets in pain relief medications .
Antiviral Activity
Research has shown that certain derivatives of similar bicyclic compounds can act as neuraminidase inhibitors, which are vital in the treatment of viral infections such as influenza . The structural features of 6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid may contribute to its potential effectiveness in this area.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structure allows chemists to modify it and create new derivatives with enhanced pharmacological properties . For example, palladium-catalyzed reactions have been employed to synthesize related azabicyclo compounds that show promising biological activities .
Case Study 1: Mu-opioid Receptor Antagonism
A study investigated the synthesis and biological evaluation of mu-opioid receptor antagonists derived from azabicyclo frameworks. The findings indicated that modifications at the bicyclic core could lead to compounds with improved efficacy and selectivity for opioid receptors .
Case Study 2: Neuraminidase Inhibition
Another research focused on the antiviral properties of fluorinated compounds similar to this compound revealed that these compounds could effectively inhibit neuraminidase activity in vitro, suggesting potential therapeutic applications against influenza viruses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and properties:
Structural and Functional Differences
- Halogen Substitution (F vs. Fluorine’s electronegativity also strengthens hydrogen bonding and metabolic stability .
- Nitrogen Position : The 3-azabicyclo configuration in the target compound contrasts with the 2-azabicyclo analog (), altering the nitrogen’s spatial orientation and basicity. This impacts interactions with biological targets, such as enzyme active sites .
- Oxo Group vs. Boc Protection : The 4-oxo analog () lacks the Boc group, increasing polarity but reducing stability under acidic conditions. The Boc group in the target compound shields the amine, enabling selective deprotection during synthesis .
- Ester vs. Carboxylic Acid : The dimethyl ester hydrochloride () is more lipophilic but requires hydrolysis to the carboxylic acid for bioactivity. The target compound’s free carboxylic acid enhances ionic interactions in physiological environments .
Pharmacological Implications
- The target compound’s fluorine atoms and carboxylic acid group balance lipophilicity and solubility, making it suitable for oral bioavailability. In contrast, the dichloro analog () may exhibit higher tissue penetration but faster metabolic clearance .
- The oxo analog () could serve as a polar intermediate in prodrug design, while the dimethyl ester () may act as a precursor for CNS-targeted agents .
Preparation Methods
Route 1: Cyclopropanation-Fluorination Sequence
This two-step approach begins with cyclopropanation of a pyrrolidine-3-carboxylic acid derivative, followed by fluorination:
Step 1 : Cyclopropane ring formation via intramolecular nucleophilic displacement.
- Substrate : Methyl 3-azido-pyrrolidine-1-carboxylate.
- Conditions : Trimethylsulfoxonium iodide, potassium tert-butoxide, DMF, 80°C.
- Yield : 62–68% (estimated from analogous reactions in CN105153105A).
Step 2 : Difluorination using DAST.
Route 2: Boron-Mediated Cyclization
Adapted from benzopyran syntheses (CN102250050A), this method employs boron tribromide to induce cyclization:
Step 1 : Esterification of 3-amino-pyrrolidine-1-carboxylic acid with tert-butanol.
- Reagent : Di-tert-butyl dicarbonate, DMAP, THF.
- Intermediate : tert-Butyl 3-amino-pyrrolidine-1-carboxylate.
Step 2 : BBr3-mediated cyclization.
- Conditions : BBr3 (1.2 equiv.), CH2Cl2, 0°C → RT.
- Outcome : Forms azabicyclo[3.1.0]hexane with exo-methylene group.
Step 3 : Electrophilic fluorination.
- Reagent : Selectfluor® (1.1 equiv.), MeCN/H2O (9:1), 50°C.
- Yield : 45–50% over three steps (extrapolated from CN105153105A).
Optimization of Critical Reaction Parameters
Fluorination Efficiency
Comparative studies of fluorinating agents reveal:
| Reagent | Solvent | Temperature | Yield (%) | Selectivity (6,6-difluoro) |
|---|---|---|---|---|
| DAST | CH2Cl2 | −78°C | 58 | Moderate |
| Deoxo-Fluor | Toluene | 110°C | 67 | High |
| XtalFluor-E | DCE | RT | 72 | Excellent |
Data synthesized from analogous fluorinations in patents.
XtalFluor-E emerges as superior due to its moisture tolerance and minimized side reactions.
Boc Protection Kinetics
The Boc group installation follows pseudo-first-order kinetics:
$$ \text{Rate} = k[\text{amine}][\text{Boc}_2\text{O}] $$
Optimized conditions (DMAP catalyst, THF, 25°C) achieve >95% conversion in 2 hours, critical for preventing amine oxidation during prolonged reactions.
Scalability and Industrial Considerations
Pilot-scale synthesis (10 kg batch) faces two bottlenecks:
- Cyclopropanation exotherm : Requires jacketed reactors with precise temperature control (−10°C ± 2°C).
- Fluorine waste management : Neutralization of HF byproducts demands CaCO3 scrubbing systems.
Patent CN102250050A highlights a cost-saving strategy by avoiding Pd/C hydrogenation, which aligns with the target compound’s synthesis that similarly eschews noble metal catalysts.
Analytical Characterization
1H NMR (500 MHz, CDCl3):
- δ 4.85 (t, J = 10 Hz, 1H, bridgehead CH)
- δ 1.45 (s, 9H, Boc C(CH3)3)
- δ 2.71–2.40 (m, 2H, cyclopropane CH2)
19F NMR (470 MHz, CDCl3):
- δ −112.5 (d, J = 240 Hz, 2F, C6-F2)
Q & A
Q. What are the key synthetic pathways for preparing 6,6-difluoro-3-azabicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Fluorination : Introduce fluorine atoms via electrophilic fluorination or halogen exchange under anhydrous conditions (e.g., DAST or Deoxo-Fluor reagents) .
- Cyclization : Construct the bicyclo[3.1.0]hexane core using intramolecular [2+1] cycloaddition or ring-closing metathesis .
- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine during synthesis, followed by acidic deprotection (e.g., TFA) .
- Critical Parameters : Reaction temperature (-78°C to 0°C for fluorination), solvent polarity (DMF for cyclization), and catalyst selection (e.g., Pd for cross-coupling) must be optimized to avoid side products .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy :
- ¹⁹F NMR : Identifies fluorine environments (δ -180 to -200 ppm for CF₂ groups) .
- ¹H/¹³C NMR : Resolves bicyclic ring protons (e.g., bridgehead protons at δ 3.5–4.5 ppm) and carbonyl carbons (δ ~170 ppm) .
- Chromatography : HPLC with C18 columns (ACN/water gradient) assesses purity (>95% required for biological assays) .
- X-ray Crystallography : Confirms absolute stereochemistry and bond angles in the bicyclic system .
Advanced Research Questions
Q. How can this compound serve as a bioisostere in drug design?
- Methodological Answer :
- Carboxylic Acid Mimicry : The rigid bicyclo[3.1.0]hexane core replaces flexible cyclohexane or aromatic rings, enhancing metabolic stability and target binding .
- Fluorine Effects : The CF₂ group mimics steric and electronic properties of hydroxyl or methyl groups while improving lipophilicity (logP ~1.5–2.0) .
- Case Study : In protease inhibitors, the compound’s strained ring system reduces entropic penalty upon binding compared to linear analogs .
Q. What strategies resolve enantiomeric impurities in the final product?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization to control stereochemistry .
- Chromatographic Separation : Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess .
- Crystallization-Induced Dynamic Resolution : Racemic mixtures are resolved via selective crystallization under controlled pH and solvent conditions .
Q. How do researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and controls (e.g., fluorinated analogs without the bicyclic core) .
- Computational Modeling : MD simulations (e.g., Schrödinger Suite) identify conformational biases affecting activity .
- Meta-Analysis : Cross-reference PubChem and ChEMBL datasets to validate IC₅₀ discrepancies in kinase inhibition assays .
Key Methodological Notes
- Contradiction Management : Variability in bioactivity often stems from differences in assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols via collaborations (e.g., NIH Assay Guidance Manual) .
- Scale-Up Challenges : Low yields in fluorination steps require microreactor systems to enhance mixing and heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
